molecular formula C17H21NO4 B12100621 Ethyl5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate

Ethyl5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate

Cat. No.: B12100621
M. Wt: 303.35 g/mol
InChI Key: QUVAOCYYYZWRCF-UHFFFAOYSA-N
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Description

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their antiviral, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate can be synthesized through a one-pot reaction involving ethyl 4-aryl-2,4-dioxobutanoates and hydroxylamine . The reaction typically proceeds under mild conditions, yielding the desired isoxazole derivative in good to excellent yields. The reaction conditions often involve the use of a hydroxylamine base and can be carried out in various solvents depending on the specific requirements of the synthesis .

Industrial Production Methods

For large-scale production, the synthesis of isoxazole derivatives can be optimized using metal-free synthetic routes. These methods are eco-friendly and avoid the use of expensive and toxic metal catalysts. The industrial production of isoxazole derivatives often involves the use of readily available starting materials and simple reaction conditions to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can produce a wide range of substituted isoxazole derivatives .

Scientific Research Applications

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, bind to receptors, or interfere with cellular processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(4-(pentyloxy)phenyl)isoxazole-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the pentyloxy group can enhance its lipophilicity and potentially improve its interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

ethyl 5-(4-pentoxyphenyl)-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C17H21NO4/c1-3-5-6-11-21-14-9-7-13(8-10-14)16-12-15(18-22-16)17(19)20-4-2/h7-10,12H,3-6,11H2,1-2H3

InChI Key

QUVAOCYYYZWRCF-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OCC

Origin of Product

United States

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